

A Comparative Analysis of Menadione Nicotinamide Bisulfite as a Bioactive Vitamin K Source

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Menadione nicotinamide bisulfite*

Cat. No.: *B1253534*

[Get Quote](#)

This guide provides a comprehensive comparison of **menadione nicotinamide bisulfite** (MNB) with other vitamin K sources, focusing on its bioactivity, stability, and safety. The information is intended for researchers, scientists, and professionals in drug and supplement development, with supporting experimental data and detailed methodologies.

Vitamin K is a group of fat-soluble vitamins essential for the synthesis of proteins required for blood coagulation and bone metabolism.^{[1][2]} The primary natural forms are phylloquinone (vitamin K1), found in plants, and a series of menaquinones (vitamin K2), synthesized by bacteria.^{[1][3]} Menadione (vitamin K3) is a synthetic analogue that can be converted in the body to a biologically active form of vitamin K2.^{[4][5]} **Menadione nicotinamide bisulfite** (MNB) is a stabilized, water-soluble derivative of menadione, complexed with nicotinamide (vitamin B3), making it a widely used source of vitamin K activity in animal nutrition due to its stability and cost-effectiveness.^{[6][7]}

Comparative Performance of Vitamin K Sources

The efficacy of different vitamin K sources is primarily determined by their bioavailability and their ability to act as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which is crucial for the activation of vitamin K-dependent proteins.

Parameter	Menadione Nicotinamide Bisulfite (MNB)	Phylloquinone (K1)	Menaquinones (K2: MK-4, MK-7)	Menadione Sodium Bisulfite (MSB)
Source	Synthetic	Natural (green plants, vegetable oils)[3]	Natural (bacterial fermentation, animal products)[3][8]	Synthetic
Form	Water-soluble complex of menadione and nicotinamide.[6]	Fat-soluble	Fat-soluble	Water-soluble salt of menadione.[2]
Bioactivation	Converted in tissues to menaquinone-4 (MK-4).[5][9]	Absorbed in the small intestine; some is converted to MK-4.[4]	Absorbed in the small intestine; MK-7 has a longer half-life than MK-4.[8][10]	Converted in tissues to menaquinone-4 (MK-4).[11]
Primary Function	Source of vitamin K and niacin activity; essential for blood coagulation and bone metabolism.[5][12]	Primarily involved in blood coagulation.[3]	Involved in bone metabolism and cardiovascular health by reducing vascular calcification.[8][13]	Source of vitamin K activity for blood coagulation.[2]
Stability	More stable than MSB in premixes and feeds.[7][12][14]	Less stable in feeds compared to MNB.	Stability varies by form; generally less stable than MNB in feed processing.	Less stable than MNB, sensitive to light and heat.[14]
Safety Profile	Safe for all animal species at practical use	No known toxicity.[11]	No known toxicity at typical supplemental doses.[13]	Safe for target animals at practical use levels.[1]

levels; low acute
toxicity.[1][15]

Experimental Data on Bioactivity and Safety Bioavailability and Efficacy Studies

The bioactivity of MNB is often assessed by its ability to restore normal blood clotting time in vitamin K-deficient subjects. Prothrombin time (PT) is a key indicator of the functionality of the vitamin K-dependent coagulation cascade.

A study in chicks fed a vitamin K-deficient diet demonstrated that MNB is a bioactive source of vitamin K.[16] Graded levels of menadione from either MNB or menadione dimethyl-pyrimidinol bisulfite (MPB) were administered, and prothrombin time was measured. The results showed a linear decrease in prothrombin time with increasing menadione intake from both sources, indicating comparable vitamin K activity.[16]

In a study on pigs, the bioavailability of MNB was compared to equivalent amounts of menadione sodium bisulfite (MSB) and free nicotinamide.[7] Blood concentrations of menadione and nicotinamide after administration showed no significant differences between the two groups, suggesting that MNB is a good source of both vitamin K and niacin for pigs.[7]

Table 1: Summary of MNB Bioavailability and Efficacy Data

Species	Experimental Model	Key Findings	Reference
Chicks	Vitamin K-deficient diet	Prothrombin time decreased linearly with increasing MNB intake, demonstrating bioactivity.	[16]
Pigs	Comparative bioavailability study	No significant difference in blood menadione levels between pigs given MNB versus those given MSB and free nicotinamide.	[7]
Coho Salmon	Growth performance and antioxidant status study	Dietary MNB supplementation improved growth performance and antioxidant status in alevins.	[9]

Safety and Tolerance Studies

The European Food Safety Authority (EFSA) has concluded that MNB is safe for all animal species at practical use levels in feed, with acute toxicity levels being at least 1,000 times higher than the required amounts.[1]

A 28-day study in pigs evaluated the tolerance to high levels of MNB (100, 500, and 2500 mg/kg of feed). The results are summarized below.

Table 2: MNB Safety and Tolerance Data in Pigs

Parameter	MNB Dose (mg/kg feed)	Observation	Reference
Growth Performance	Up to 2500	No significant differences in live weight, food intake, or gain/food ratio compared to control.	[7]
Hematology	Up to 2500	No significant differences in hemoglobin and bilirubin levels compared to control.	[7]
Liver Enzymes (AST, ALT)	100	No significant difference compared to control.	[7]
Liver Enzymes (AST, ALT)	500 and 2500	Significant increase in AST and ALT activities, which for ALT, returned to normal by 28 weeks.	[7]
Acute Oral Toxicity (Rat)	>5,000 mg/kg (LD50)	Low acute oral toxicity.	[17]

Experimental Protocols

Prothrombin Time Bioassay for Vitamin K Activity

This protocol describes a general method for determining the vitamin K activity of a compound like MNB in a chick model.

Objective: To assess the relative biopotency of a test vitamin K source by measuring its effect on prothrombin time in vitamin K-deficient chicks.

Methodology:

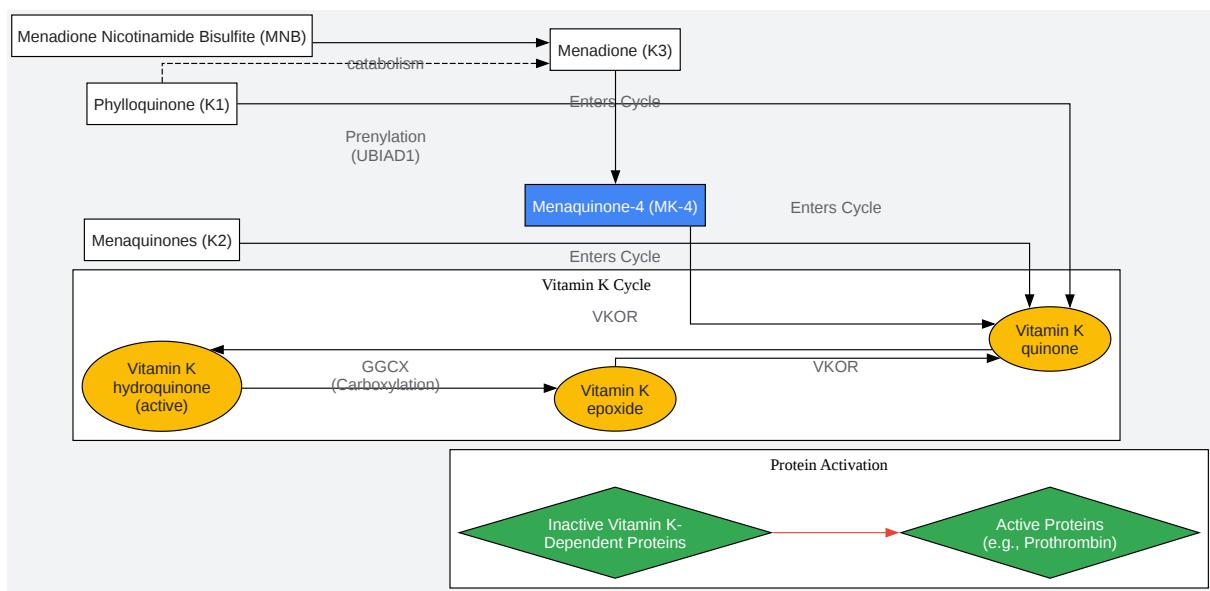
- Animal Model: Day-old male chicks are housed in cages and fed a vitamin K-deficient basal diet for a depletion period (e.g., 7-14 days) to elevate prothrombin times.
- Dietary Groups: Chicks are randomly assigned to different dietary groups.
 - Negative Control: Continues on the vitamin K-deficient basal diet.
 - Positive Control: Fed the basal diet supplemented with a known, stable source of vitamin K (e.g., phylloquinone or another menadione derivative) at graded levels.
 - Test Groups: Fed the basal diet supplemented with graded levels of MNB.
- Supplementation Period: The experimental diets are provided for a set period (e.g., 7-10 days).
- Blood Collection: At the end of the period, blood samples are collected from the wing vein into a tube containing an anticoagulant (e.g., sodium citrate).
- Prothrombin Time Measurement: Plasma is separated by centrifugation. Prothrombin time is determined by adding a thromboplastin-calcium reagent to the plasma and measuring the time required for a clot to form.
- Data Analysis: A standard curve is generated by plotting the logarithm of the prothrombin time against the logarithm of the dietary vitamin K level from the positive control group. The vitamin K activity of MNB is then calculated relative to the standard.

Subchronic Oral Toxicity Study

This protocol outlines a general method for evaluating the safety and tolerance of a feed additive like MNB, based on the pig study.

Objective: To determine the potential adverse effects of repeated dietary exposure to MNB over a 28-day period.

Methodology:

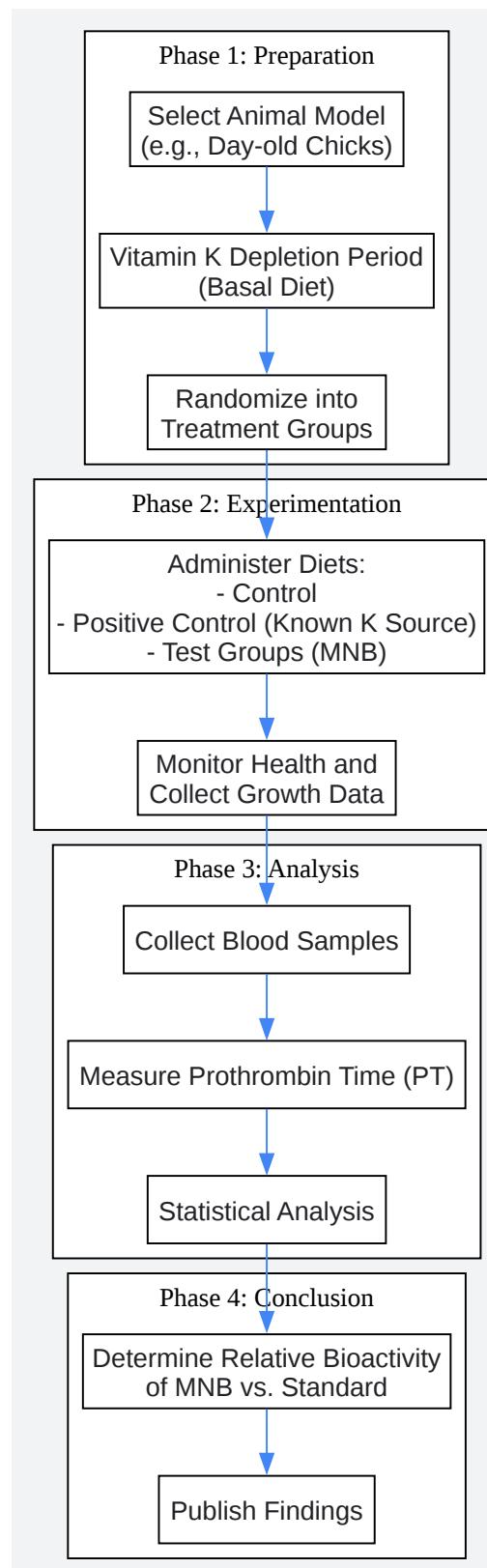

- Animal Model: Healthy, weaned pigs are acclimated and randomly assigned to different treatment groups.

- Dietary Groups:
 - Control Group: Fed a standard basal diet without MNB supplementation.
 - Treatment Groups: Fed the basal diet supplemented with graded levels of MNB (e.g., 10x, 50x, and 250x the typical inclusion rate).
- Administration Period: The experimental diets are provided for 28 consecutive days.
- Clinical Observations: Animals are observed daily for any signs of toxicity, changes in behavior, or mortality.
- Growth Performance: Body weight and feed intake are recorded weekly to calculate average daily gain, average daily feed intake, and feed conversion ratio.
- Hematology and Clinical Chemistry: Blood samples are collected at baseline and at the end of the study. Parameters measured include complete blood count (CBC), hemoglobin, bilirubin, and plasma enzyme activities such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT) to assess liver function.
- Data Analysis: Data from treatment groups are compared to the control group using appropriate statistical methods (e.g., ANOVA) to identify any significant dose-dependent effects.

Visualizations of Pathways and Workflows

Vitamin K Cycle and Menadione Activation

The diagram below illustrates the vitamin K cycle, which is essential for the activation of vitamin K-dependent proteins. Menadione, derived from MNB, enters this cycle and is converted to menaquinone-4 (MK-4), the active form.



[Click to download full resolution via product page](#)

Caption: Vitamin K cycle showing the conversion of MNB to active MK-4.

Experimental Workflow for Bioactivity Assessment

This diagram outlines the typical workflow for an experiment designed to validate the bioactivity of a new vitamin K source like MNB.

[Click to download full resolution via product page](#)

Caption: Workflow for assessing the bioactivity of a vitamin K source.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. dsm-firmenich.com [dsm-firmenich.com]
- 3. Vitamin K – sources, physiological role, kinetics, deficiency, detection, therapeutic use, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aafco.org [aafco.org]
- 5. Menadione - Wikipedia [en.wikipedia.org]
- 6. madbarn.com [madbarn.com]
- 7. Menadione nicotinamide bisulphite as a source of vitamin K and niacin activities for the growing pig | Animal Science | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Varying Dietary Concentrations of Menadione Nicotinamide Bisulphite (VK3) on Growth Performance, Muscle Composition, Liver and Muscle Menaquinone-4 Concentration, and Antioxidant Capacities of Coho Salmon (*Oncorhynchus kisutch*) Alevins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamin K: Metabolism, Genetic Influences, and Chronic Disease Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. foodsweeteners.com [foodsweeteners.com]
- 13. View of Vitamin K – a scoping review for Nordic Nutrition Recommendations 2023 | Food & Nutrition Research [foodandnutritionresearch.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Menadione nicotinamide bisulfite is a bioactive source of vitamin K and niacin activity for chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. redox.com [redox.com]

- To cite this document: BenchChem. [A Comparative Analysis of Menadione Nicotinamide Bisulfite as a Bioactive Vitamin K Source]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1253534#validation-of-menadione-nicotinamide-bisulfite-as-a-bioactive-vitamin-k-source>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com